![molecular formula C10H13FN2O B2658363 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1248370-07-1](/img/structure/B2658363.png)
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H13FN2O . It has an average mass of 196.221 Da and a monoisotopic mass of 196.101196 Da . It is also known as ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H/t9-;;/m1…/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the pyrrolidine and pyridine rings.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Docking and QSAR Studies for Kinase Inhibitors
Research has been conducted on derivatives similar to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), in the context of c-Met kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA), were used to analyze molecular features contributing to inhibitory activity (Caballero et al., 2011).
Radiosynthesis for Nicotinic Acetylcholine Receptor Ligands
Compounds structurally related to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, like 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine ([11C]-FPVC), have been synthesized for studying α4β2 nicotinic acetylcholine receptors. The synthesis involved [11C]-methyl iodide and showed potential for brain imaging studies (Ravert et al., 2006).
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives, which include compounds similar to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine. These studies focused on adsorption and corrosion inhibition properties on iron surfaces, providing insights into the reactivity and surface interactions of such compounds (Kaya et al., 2016).
Fluorescent Chemosensor for Metal Ions
Research on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, which share a pyridine component with 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, demonstrated their utility as fluorescent chemosensors for Fe3+/Fe2+ cations. These compounds exhibited high selectivity and were applied for imaging in living HepG2 cells (Maity et al., 2018).
Serotonin Receptor Imaging in Alzheimer's Disease
Related compounds have been used in PET imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This demonstrates the potential application of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine analogs in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTQBNNJCJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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